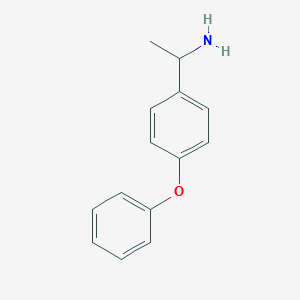

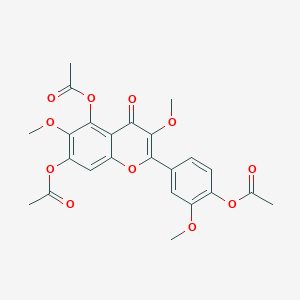

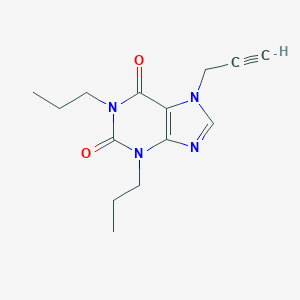

![molecular formula C11H7N3OS B177955 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 139359-78-7](/img/structure/B177955.png)

6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde

Vue d'ensemble

Description

“6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde” is a compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of imidazothiazole, a class of compounds known for their diverse biological activities .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . A library of 6-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole derivatives was designed, synthesized, and tested for their in vitro anticancer activity .Molecular Structure Analysis

The molecular formula of “6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde” is C11H7N3OS . It has an average mass of 229.258 Da and a monoisotopic mass of 229.030975 Da .Chemical Reactions Analysis

The compound has been tested for its in vitro anticancer activity against four human cancer cell lines . It has also been evaluated as an anti-tuberculosis agent .Applications De Recherche Scientifique

Synthesis Methods and Derivatives

6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde has been the subject of various studies focusing on its synthesis and the creation of derivatives. For instance, Mohan et al. (2013) reported aqueous syntheses of methylimidazo pyridines without deliberate catalyst addition, indicating a method potentially applicable to 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole derivatives (Mohan, Rao, & Adimurthy, 2013). Additionally, research by Bagdi et al. (2015) on the syntheses of 2-triazolyl imidazo pyridines using nano copper oxide as a catalyst could inform similar approaches for the synthesis of related imidazo[2,1-b]thiazole derivatives (Bagdi, Basha, & Khan, 2015).

Biological and Antimicrobial Activities

The antimicrobial potential of compounds related to 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde has been studied extensively. Ladani et al. (2009) explored the antimicrobial evaluations of oxopyrimidines and thiopyrimidines derived from a similar compound, providing insight into possible biological applications (Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009). Additionally, Alegaon and Alagawadi (2011) synthesized imidazo[2,1-b]thiadiazoles, closely related to our compound of interest, and found them to exhibit antibacterial and antifungal activities (Alegaon & Alagawadi, 2011).

Application in Synthesis of Other Compounds

The flexibility of imidazo[2,1-b]thiazole derivatives in synthesizing a range of other compounds has been demonstrated in various studies. For instance, Brukštus et al. (2000) reported the synthesis of benzo[4,5]imidazo[2,1-b]pyrimido[5,4-f][1,3,4]thiadiazepines, indicating the versatility of similar structures in chemical synthesis (Brukštus, Melamedaite, & Tumkevičius, 2000).

Crystallographic and Spectral Analysis

In-depth analysis of compounds structurally related to 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde has also been performed. Hakimi et al. (2012) conducted a study focusing on the crystallographic and spectral characterization of a cadmium chloride complex containing a novel imidazo[1,5-a]pyridine derivative, which can offer insights into the physical and chemical properties of similar compounds (Hakimi, Mardani, Moeini, Mohr, Schuh, & Vahedi, 2012).

Chemotherapeutic Potential

Exploring the chemotherapeutic applications, Ding et al. (2012) synthesized novel compounds bearing the imidazo[2,1-b]thiazole scaffold and tested their cytotoxicity against human cancer cell lines, showcasing potential in cancer treatment (Ding, Chen, Zhang, Xin, Wang, Song, Jiang, Chen, Xu, & Tan, 2012).

Mécanisme D'action

Target of Action

Similar compounds have been shown to exhibit anticancer activity against various human cancer cell lines, including pc3 and du-145 (prostate cancer), a549 (lung cancer), and mcf-7 (breast cancer) .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes that result in their observed biological activities .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to their observed biological activities .

Result of Action

Similar compounds have been shown to exhibit potent anticancer activity .

Action Environment

Environmental factors can significantly impact the action of similar compounds .

Orientations Futures

Propriétés

IUPAC Name |

6-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3OS/c15-7-9-10(8-3-1-2-4-12-8)13-11-14(9)5-6-16-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEJRIFSGSSUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(N3C=CSC3=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396278 | |

| Record name | 6-(Pyridin-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde | |

CAS RN |

139359-78-7 | |

| Record name | 6-(Pyridin-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

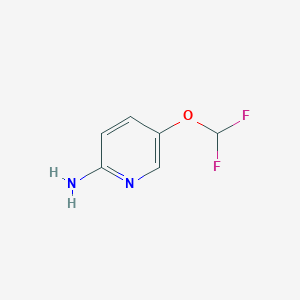

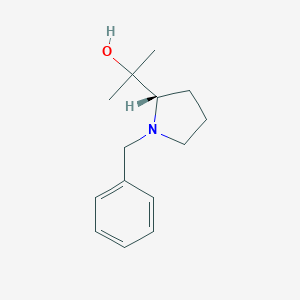

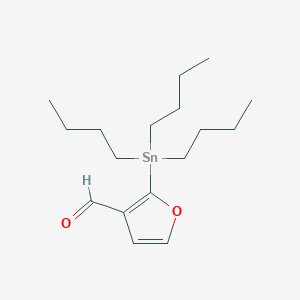

![2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B177881.png)

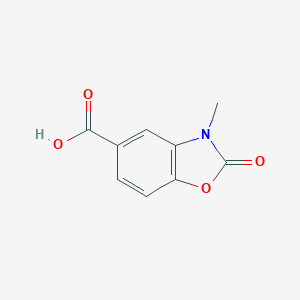

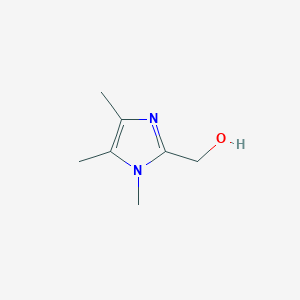

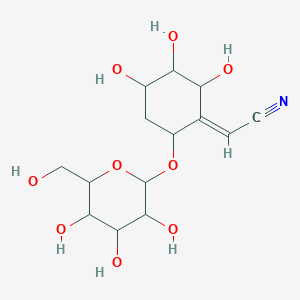

![2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone](/img/structure/B177900.png)

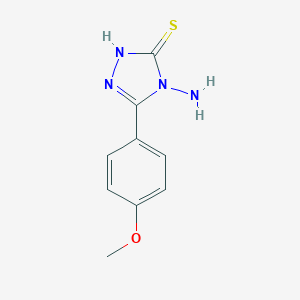

![2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B177902.png)